molecular formula C20H22FN3O3S B2573986 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 797796-85-1

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2573986
CAS No.: 797796-85-1
M. Wt: 403.47
InChI Key: BFRLBIDDZOTIIE-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H22FN3O3S and its molecular weight is 403.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Diversity

The compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one, due to its complex structure, can be used as a precursor in chemical synthesis to generate a structurally diverse library of compounds. For instance, a ketonic Mannich base derived from 2-acetylthiophene was used as a starting material in various alkylation and ring closure reactions to produce a wide range of compounds, including dithiocarbamates, thioethers, and NH-azoles, highlighting the potential of complex molecules like the one for generating chemical diversity (Roman, 2013).

Fluorescent Probes for Carbon Dioxide Detection

Novel fluorescent probes based on a core structure containing tertiary amine moieties, similar in complexity to the compound , have been prepared for the quantitative detection of low levels of carbon dioxide. These probes exhibit aggregation-enhanced emission features and show selective, fast, and iterative responses to carbon dioxide, making them suitable for real-time and quantitative detection in biological and medical applications (Wang et al., 2015).

Computational Studies and Heterocyclic Compound Synthesis

The synthesis and computational study of a pyrrole chalcone derivative, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), demonstrate the use of complex molecules in understanding chemical interactions and predicting new compound formations. Computational tools provided insights into the nature of interactions and suggested the potential for synthesizing a large number of heterocyclic compounds, including oxiranes and pyrazoles, by nucleophilic attack on specific sites (Singh, Rawat, & Sahu, 2014).

Antimicrobial and Antitumor Applications

Some novel substituted isoxazolines, synthesized from reactions involving complex structures similar to the compound , were screened for in vitro antibacterial activity. These studies highlight the potential of structurally complex compounds in the development of new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(3-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-11-19(28-12(2)22-11)17(25)15-16(13-6-5-7-14(21)10-13)24(9-8-23(3)4)20(27)18(15)26/h5-7,10,16,26H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRLBIDDZOTIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CCN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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